3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide
Description
3-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide (CAS: 1067652-95-2) is a chloro-substituted propanamide derivative featuring a 4-chlorophenyl-thiazole core. Its molecular formula is C₁₂H₁₀Cl₂N₂OS, with a molecular weight of 301.19 g/mol and a topological polar surface area of 70.2 Ų . The structure includes a thiazole ring substituted at position 4 with a 4-chlorophenyl group and at position 2 with a 3-chloropropanamide chain. Key computational properties include a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3, suggesting moderate solubility in polar solvents .
Properties
IUPAC Name |
3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2OS/c13-6-5-11(17)16-12-15-10(7-18-12)8-1-3-9(14)4-2-8/h1-4,7H,5-6H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHACEXGKVILBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide typically involves the reaction of 4-(4-chlorophenyl)-1,3-thiazol-2-amine with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters such as temperature and reaction time .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to the presence of the thiazole ring, which is known for its biological activity.
Material Science: It can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or other therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Thiazole-Based Propanamides
Analog 1: 3-[(4-Chlorophenyl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide (CAS: Unspecified)
- Structure : Replaces the thiazole’s 4-chlorophenyl group with a 4-fluorophenyl moiety and introduces a sulfanyl (-S-) linker.
- Molecular Formula : C₁₈H₁₄ClFN₂OS₂ (MW: 392.89 g/mol).
- The sulfanyl linker may increase metabolic stability .
Analog 2: N-(5-Methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (8e)
- Structure : Features a phenyl-oxadiazole sulfanyl chain instead of a chloro-propanamide.
- Molecular Formula : C₁₅H₁₄N₄O₂S₂ (MW: 354.43 g/mol).
- Melting point: 117–118°C, lower than typical chlorinated analogs, indicating reduced crystallinity .
Analog 3: 3-{[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)propanamide (8h)
- Structure : Incorporates a 3-nitrophenyl group on the oxadiazole ring.
- Molecular Formula : C₁₅H₁₃N₅O₄S₂ (MW: 407.43 g/mol).
- Melting point: 158–159°C, higher than non-nitrated analogs due to increased polarity .
Chlorophenyl vs. Fluorophenyl Substitutions
- Target Compound : The 4-chlorophenyl group provides moderate hydrophobicity (ClogP ~3.5) and stabilizes aromatic interactions via halogen bonding .
- Fluorophenyl Analog : Fluorine’s smaller atomic radius and higher electronegativity may improve pharmacokinetic properties (e.g., oral bioavailability) but reduce halogen bonding strength compared to chlorine .
Propanamide Chain Modifications
Physicochemical Properties
Biological Activity
The compound 3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, summarizing relevant research findings, case studies, and structural activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a thiazole ring, which is crucial for its biological activity, along with a chlorophenyl group that may enhance its potency.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 295.77 g/mol |
| CAS Number | Not specified |
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed moderate to good activity against various bacterial strains. The minimum inhibitory concentrations (MIC) ranged from 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, and from 8.33 to 23.15 µM against Gram-negative bacteria such as Escherichia coli .
Antitumor Activity
Thiazole derivatives have also been investigated for their anticancer potential. Several studies have reported that these compounds can inhibit cancer cell proliferation effectively. For instance, compounds with thiazole moieties demonstrated IC50 values comparable to standard drugs like doxorubicin in various cancer cell lines . The presence of electron-donating groups on the phenyl ring significantly enhanced cytotoxic activity, indicating a strong structure-activity relationship.
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, thiazole derivatives have shown promise in anti-inflammatory applications. A specific derivative was found to inhibit calcium mobilization in CHO cells overexpressing human leukotriene receptors, suggesting potential therapeutic applications in inflammatory diseases .
Study on Anticancer Effects
In a comparative study examining the anticancer effects of various thiazole derivatives, it was found that the presence of a methyl group on the phenyl ring significantly increased the cytotoxicity against cancer cell lines such as HT-29 and Jurkat cells. The compound’s interaction with proteins involved in apoptosis was also analyzed through molecular dynamics simulations, revealing critical hydrophobic contacts that contributed to its efficacy .
Antimicrobial Efficacy Evaluation
A systematic evaluation of several thiazole-based compounds highlighted their effectiveness against both bacterial and fungal strains. The study concluded that modifications to the thiazole ring could enhance antimicrobial activity significantly. This underscores the importance of SAR studies in developing more effective therapeutic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
